molecular formula C13H12N4O3 B11043711 5-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11043711
M. Wt: 272.26 g/mol
InChI Key: LMMNYSOURIYKOY-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound featuring a triazolopyrimidine core with a dimethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with a suitable nitrile, such as ethyl cyanoacetate, under acidic conditions to form the triazolopyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the triazolopyrimidine ring.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug discovery, particularly in the development of anticancer and antimicrobial agents .

Medicine

In medicine, derivatives of this compound are being studied for their therapeutic potential. They have shown promise in preclinical studies as inhibitors of specific enzymes involved in disease pathways, such as kinases and proteases.

Industry

Industrially, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
  • 5-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b]pyridazin-6(5H)-one
  • 5-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyridine

Uniqueness

Compared to similar compounds, 5-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern and the presence of the dimethoxyphenyl group. This structural feature enhances its binding affinity and specificity towards certain biological targets, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C13H12N4O3/c1-19-10-4-3-8(5-11(10)20-2)9-6-12(18)17-13(16-9)14-7-15-17/h3-7H,1-2H3,(H,14,15,16)

InChI Key

LMMNYSOURIYKOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)N3C(=N2)N=CN3)OC

Origin of Product

United States

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